molecular formula C11H10ClF3OS B14040226 1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14040226
M. Wt: 282.71 g/mol
InChI Key: NKNAZFJELDZEBB-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a chloro group and an aromatic ring bearing methylthio (5-position) and trifluoromethyl (2-position) groups.

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-chloro-1-[5-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)8-5-7(17-2)3-4-9(8)11(13,14)15/h3-5,10H,1-2H3

InChI Key

NKNAZFJELDZEBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)C(F)(F)F)Cl

Origin of Product

United States

Biological Activity

1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with significant implications in biological and chemical research. Its structure includes a chloro group, a methylthio group, and a trifluoromethyl group, which contribute to its unique biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C11H10ClF3OS2
  • Molecular Weight: 314.77 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1805748-64-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity.
  • Protein-Ligand Interactions: It can influence protein functions through ligand interactions, which may lead to alterations in signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with methylthio and trifluoromethyl groups can enhance antibacterial activity against various bacterial strains.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. Further research is required to establish its efficacy and safety in clinical settings.

Case Studies

  • Study on Enzyme Inhibition: A study demonstrated that derivatives of the compound inhibited dihydrofolate reductase (DHFR), an important enzyme in folate metabolism, suggesting potential applications in cancer therapy .
  • Antimicrobial Testing: In vitro tests showed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Research Findings

Study FocusFindings
Enzyme InhibitionInhibits DHFR; potential for cancer therapy
Antimicrobial ActivityEffective against Gram-positive bacteria; further testing needed
Structure-Activity RelationshipMethylthio and trifluoromethyl groups enhance biological activity

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents on Aromatic Ring Functional Groups Key Structural Differences
1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one (Target) 5-(methylthio), 2-(trifluoromethyl) Chloro, ketone Reference compound
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-(trifluoromethyl) Ketone Lacks chloro and methylthio groups
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 5-chloro, 2-methoxy Trifluoromethyl, ketone Methoxy vs. methylthio; trifluoromethyl on propanone
1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one Benzo[b]thiophene core, 5-chloro, 3-methyl Phenylthio, ketone Heterocyclic vs. phenyl ring; additional sulfur
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-methoxy Hydrazinylidene, chloro Hydrazine-derived functional group

Key Observations :

  • Trifluoromethyl Position: The target compound’s trifluoromethyl group on the phenyl ring (vs.
  • Methylthio vs. Methoxy : The methylthio group (moderately electron-donating, lipophilic) in the target compound contrasts with methoxy in , which is more electron-donating and polar, affecting solubility and reactivity .
  • Heterocyclic Systems : Compounds like 1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one () incorporate fused thiophene rings, altering conjugation and steric bulk compared to the target’s phenyl system .

Physical-Chemical Properties

  • Electron-Withdrawing Effects: The trifluoromethyl group increases the ketone’s electrophilicity, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs like 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () .

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